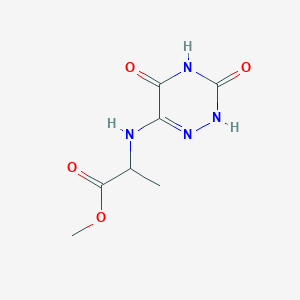

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate is a chemical compound with the molecular formula C7H10N4O4. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method includes the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride by hydroxyl and amino groups under controlled conditions . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity . The pathways involved often include oxidative stress and enzyme inhibition mechanisms.

Comparison with Similar Compounds

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate can be compared with other triazine derivatives such as:

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its enzyme inhibition properties.

2,4,6-Tri-substituted-1,3,5-triazines: These compounds have diverse applications in herbicides and polymer stabilizers.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate is a triazine derivative with the molecular formula C7H10N4O4. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug discovery. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Weight : 214.18 g/mol

- CAS Number : 200627-47-0

- LogP : -0.7438 (indicating hydrophilicity)

- Hydrogen Bond Acceptors : 8

- Hydrogen Bond Donors : 3

- Rotatable Bonds : 3

These properties suggest that this compound has a favorable profile for interactions with biological targets.

The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, which can alter metabolic pathways in various organisms. This action is particularly relevant in the context of therapeutic applications against diseases characterized by oxidative stress.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases. For instance, studies have shown that triazine derivatives can scavenge free radicals effectively.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, including resistant strains. This aspect is particularly promising for developing new antibiotics amid rising resistance to existing drugs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study screening various triazine derivatives found that certain modifications enhanced antimicrobial activity significantly. This compound was among the candidates showing potential against resistant strains of bacteria like MRSA and VRE .

- Oxidative Stress Mitigation : In vitro assays demonstrated that triazine derivatives can reduce oxidative stress markers in cell cultures. This property suggests potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways was assessed using biochemical assays. Results indicated that it could effectively inhibit enzymes linked to disease progression .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H10N4O4 | Antioxidant, Antimicrobial |

| 6-Hydroxy-1,2,4-triazine | C4H5N3O3 | Enzyme inhibition |

| 2,4,6-Tri-substituted triazines | Varies | Herbicidal properties |

This table illustrates how this compound compares with other compounds in terms of biological activity.

Properties

IUPAC Name |

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c1-3(6(13)15-2)8-4-5(12)9-7(14)11-10-4/h3H,1-2H3,(H,8,10)(H2,9,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEDGUMEGFTLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=NNC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.